molecular formula C19H19FN4O2S2 B2520051 3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-42-6

3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2520051
CAS RN: 1021104-42-6
M. Wt: 418.51
InChI Key: RXLRPFXSIVVEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H19FN4O2S2 and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic and Neurological Properties

  • A study on 1-(4-fluorophenyl)-1H-indoles, structurally related to the compound , found these to exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests their potential application in the development of neuroleptic drugs, similar to clozapine, but with reduced cataleptogenic effects, indicating a possible use in treating psychiatric disorders without the severe side effects typical of traditional neuroleptics (Perregaard et al., 1992).

Antimicrobial and Antifungal Applications

  • Synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety demonstrated in vitro antimicrobial activity against several bacteria and showed potential for antifungal and antimalarial applications (Bhatt et al., 2016).

Antidepressant Effects

  • A study on pyridazine derivatives, including arylpiperazinyl moieties, investigated their potential antidepressant effects through classical psychopharmacological tests, suggesting their relevance in the treatment of depression (Rubat et al., 1995).

Anticonvulsant and Sedative Properties

  • Research into 3-phenyl-2-piperazinyl-5H-1-benzazepines, compounds related to the query chemical, revealed them as a novel class of neuroleptics with anticonvulsant effects and lesser catalepsy or ptosis compared to traditional treatments, highlighting their potential as CNS agents with improved safety profiles (Hino et al., 1988).

Antioxidant and CNS Activity

  • Derivatives of pyridothiazine-1,1-dioxide, linked through their structural resemblance, were shown to possess central nervous system (CNS) activity, including analgesic effects, and moderate antioxidant properties in vitro. This underscores their potential utility in addressing oxidative stress-related neurological conditions (Malinka et al., 2002).

properties

IUPAC Name

3-(4-fluorophenyl)-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S2/c1-14-2-9-19(27-14)28(25,26)24-12-10-23(11-13-24)18-8-7-17(21-22-18)15-3-5-16(20)6-4-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLRPFXSIVVEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

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